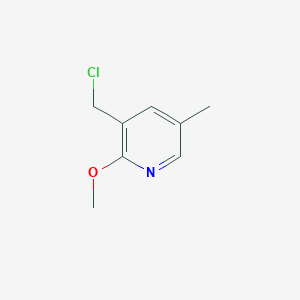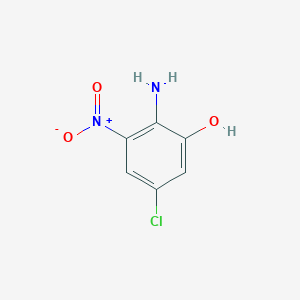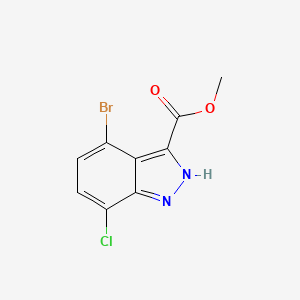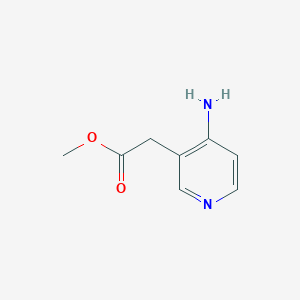
Ethyl 2-bromo-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and an ethyl ester group attached to a nicotinic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-methylnicotinate can be synthesized through several methods. One common method involves the bromination of 6-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 2-azido-6-methylnicotinate or 2-thiocyanato-6-methylnicotinate.
Reduction: Formation of 2-bromo-6-methylnicotinol.
Hydrolysis: Formation of 2-bromo-6-methylnicotinic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-6-methylnicotinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by mimicking the structure of nicotinic acid, thereby interfering with enzyme-substrate interactions . Additionally, it may modulate receptor activity by binding to nicotinic acid receptors, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-6-methylnicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-6-methylnicotinate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Ethyl 2-bromo-3-methylnicotinate: The position of the methyl group is different, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
ethyl 2-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
WLZGPBBRIAEDLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)




